4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide
Overview
Description
The compound appears to contain a 4-methylphenoxy group and a 1,3-thiazol-2-yl group attached to a butanamide backbone. The 4-methylphenoxy group is a common moiety in various organic compounds and is known for its bioactive properties . The 1,3-thiazol-2-yl group is a heterocyclic compound containing both sulfur and nitrogen in the ring, which is often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 4-methyl-phenoxyacetic acid, a related compound, was confirmed using 1H and 13C NMR, infrared, elemental analysis, UV–Vis, and MALDI-TOF spectral data .Chemical Reactions Analysis
The chemical reactivity of a compound can be assessed using global reactivity descriptors. For example, 4-acetyl-phenoxyacetic acid exhibits good electrophilic properties with a higher electrophilicity index compared to other compounds such as 4-tert-butyl-phenoxyacetic acid and 4-methyl-phenoxyacetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be characterized using various techniques. For example, the basic physicochemical properties of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion were characterized by their solubility and thermal stability .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For instance, phenoxyacetic acid derivatives are known to have herbicidal properties . They are believed to work by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventually death of the plant .
Safety and Hazards
Properties
IUPAC Name |
4-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-4-6-12(7-5-11)18-9-2-3-13(17)16-14-15-8-10-19-14/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRDHGMVXLIBOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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